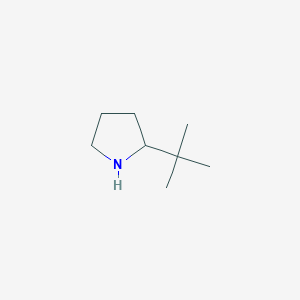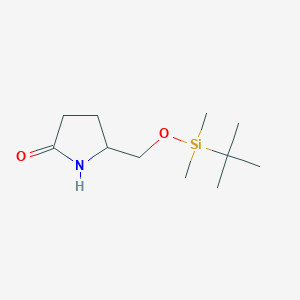
2-叔丁基吡咯烷
描述
“2-Tert-butylpyrrolidine” is a chemical compound with the molecular formula C8H17N . It is related to pyrrolidine, a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “2-Tert-butylpyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a tert-butyl group attached to the pyrrolidine ring .
科学研究应用
微波辅助合成和新型吡咯烷衍生物的抗菌活性:一项研究证实了微波辅助合成 2-苄基-叔丁基吡咯烷-1,2-二羧酸酯衍生物,产率很高。这些化合物,特别是 1-乙酰基-2-苄基吡咯烷-2-甲酰胺,表现出有效的抗菌特性 (Sreekanth & Jha, 2020).
在药物化学中的应用:4-氟代吡咯烷衍生物,包括具有叔丁基的化合物,用于药物化学,特别是作为二肽基肽酶 IV 抑制剂。这些衍生物由 N-保护的 4-氟代吡咯烷-2-羰基氟化物合成,并转化为各种中间体,如甲酰胺和腈,证明了它们在药物应用中的多功能性 (Singh & Umemoto, 2011).
发现 ABT-267,一种 HCV NS5A 的泛基因型抑制剂:基于 N-苯基吡咯烷的抑制剂,具有叔丁基取代,如化合物 38 (ABT-267),已被确定为 HCV NS5A 蛋白的有效抑制剂。这些化合物对各种 HCV 基因型表现出泛基因型活性,证明了它们在抗病毒治疗中的潜力 (DeGoey et al., 2014).
2-取代吡咯烷的合成:叔丁基氨基甲酸酯底物已用于 2-取代芳基吡咯烷的对映选择性合成。这些化合物通过分子内还原胺化合成,展示了叔丁基衍生物在不对称合成中的用途 (Zhou et al., 2019).
钯催化的三组分反应:在涉及炔丙基碳酸酯、异氰酸酯和醇或水的钯催化反应中使用叔丁基胺,导致形成氨基吡咯和双环类似物。这突出了叔丁基胺在多组分合成反应中的作用 (Qiu, Wang, & Zhu, 2017).
合成和首次应用一种新的手性助剂(叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯):这项研究重点介绍了源自叔丁基-咪唑烷的手性助剂的合成和应用。它强调了其在合成对映体纯化合物的效用,证明了其在不对称合成中的重要性 (Studer, Hintermann, & Seebach, 1995).
未来方向
属性
IUPAC Name |
2-tert-butylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJZUYFOSMJZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402020 | |
| Record name | 2-tert-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyrrolidine | |
CAS RN |
180258-82-6 | |
| Record name | 2-(1,1-Dimethylethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180258-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















